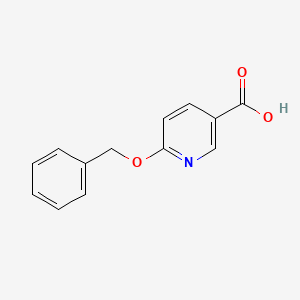

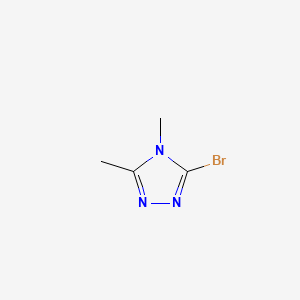

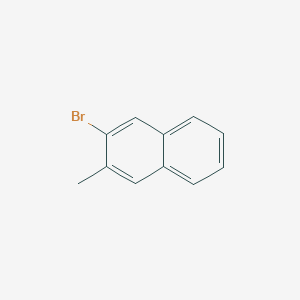

![molecular formula C10H15NO B1267143 4-Azatricyclo[4.3.1.13,8]undecan-5-one CAS No. 22607-75-6](/img/structure/B1267143.png)

4-Azatricyclo[4.3.1.13,8]undecan-5-one

Overview

Description

4-Azatricyclo[4.3.1.13,8]undecan-5-one is a chemical compound with a complex tricyclic structure. It belongs to a class of compounds known for their unique chemical and physical properties, making them subjects of interest in various fields of chemical research. The compound is part of a broader category of azatricycloalkanes that have been studied for their synthesis methods, molecular structure, and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various synthetic routes. An improved method for its synthesis involves the hydrogenolysis followed by intramolecular alkylation, demonstrating the compound's complex formation process from simpler organic precursors (Bonjoch et al., 1987). Additionally, photochemical formations and novel rearrangements have been used to synthesize water-soluble novel compounds related to this compound, showcasing the diversity of synthetic approaches (Nakai et al., 1972).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, with research detailing the vibrational wavenumbers, infrared and Raman spectra, and theoretical analyses using quantum chemistry codes. These studies provide insights into the compound's geometric parameters and the effects on its chemical reactivity and properties (Panicker et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound reveals its capability to undergo various chemical transformations, including photocyclization reactions that lead to novel derivatives. These reactions not only expand the compound's utility in synthetic chemistry but also provide a deeper understanding of its chemical behavior under different conditions (Eguchi et al., 1987).

Physical Properties Analysis

The synthesis and characterization of derivatives of this compound provide valuable data on its physical properties. For example, the crystal structure analysis of related compounds has elucidated their molecular configurations, which are crucial for understanding the compound's physical characteristics and potential applications (Yang et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards various chemical agents and conditions, have been the subject of research, providing insights into its stability, reactivity, and potential as a precursor for more complex chemical entities. The study of its reactions and transformations underlines the compound's versatility and its significance in organic synthesis and chemical research (Struga et al., 2010).

Scientific Research Applications

Conformational Analysis and Spin Coupling

4-Azatricyclo[4.3.1.13,8]undecan-5-one has been utilized in the study of conformational dependence in relation to 15N13C spin-spin coupling constants. Specifically, this compound, among others, was prepared with a 15N label and analyzed to understand the conformational dependence of these coupling constants (Berger, 1978).

Chemistry and Biological Activity

A review focusing on the synthesis, physical and chemical properties, and biological activity of 4-azatricyclo[4.3.1.138]undecane derivatives offers comprehensive insights. This includes information on some related tricyclic compounds, tricycloundecane homologs, and diadamantane derivatives (Averina, Borisova & Zefirov, 2001).

Synthetic Methodology Development

An improved synthesis method for 4-azatricyclo[5.2.2.04,8]undecan-11-one was reported, which involves hydrogenolysis followed by intramolecular alkylation. This demonstrates the compound's role in advancing synthetic organic chemistry (Bonjoch et al., 1987).

Formation of New Derivatives

Research into the reactions of specific thioureas with 4-azatricyclo[4.3.1.13,8]undecane based products has led to the formation of new derivatives through intramolecular cyclization, showcasing the compound's potential in creating novel chemical entities (Nurieva et al., 2020).

Quantum Chemical Studies

Quantum chemical studies using Density Functional Theory (DFT) have been conducted on derivatives of 4-azatricyclo[5.2.2.02,6]undecane. These studies include analyzing vibrational wavenumbers and exploring their potential in nonlinear optics (Panicker et al., 2010).

Receptor Binding Studies

Aminoalkanol derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl acetate have been synthesized and evaluated for their affinity to beta-adrenoreceptors and serotoninergic receptors, indicating the compound's relevance in receptor binding studies (Kossakowski & Kuran, 2007).

Interaction with Nitrogen-Containing Nucleophiles

The interaction of a methoxy derivative of 4-azatricyclo[4.3.1.13,8]undec-4-ene with nitrogen-containing nucleophiles has been studied, furthering our understanding of its reactivity and potential applications in synthetic chemistry (Knyazeva et al., 2013).

Synthesis of Polycyclic Imides

The synthesis of N-substituted polycyclic imides derivatives, including derivatives of 4-azatricyclo[5.2.2.02,6]undecane, has been reported. This research contributes to the development of new heterocyclic compounds with potential biological applications (Bielenica et al., 2013).

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDJIRNQPPBDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945265 | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22607-75-6 | |

| Record name | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22607-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undec-4-en-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Azatricyclo[4.3.1.13,8]undecan-5-one?

A1: this compound, also known as homozaadamantanone, is a lactam (cyclic amide) with a rigid tricyclic structure. The molecule features a cis-amide group embedded within this rigid framework. The research paper focuses on the crystal structure of this compound, highlighting the presence of two conformational isomers within the unit cell. These isomers differ in the planarity of the amide group, with one exhibiting a pyramidal arrangement of bonds around the nitrogen atom and the other showing a nearly planar amide group []. This structural feature makes it a valuable model compound for studying the properties of non-planar amide groups, which are relevant in understanding the conformation and behavior of peptides and amides in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)